N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H39N5O2 and its molecular weight is 453.631. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications of Poly(2-oxazolines)
Poly(2-oxazolines), which share structural motifs with the compound of interest, have been extensively studied for their biomedical applications due to their low cytotoxicity and potential in drug delivery systems. Kronek et al. (2011) explored the cell cytotoxicity of poly(2-oxazolines) with different alkyl chain lengths and found them to exhibit low cytotoxicity, supporting their use in biomedical applications. This research highlights the polymers' suitability for immunobiology and drug delivery systems, based on their interaction with living cells and immunosuppressive effects on macrophages (Kronek et al., 2011).
Molecular Structures and Binding Activities
Research on cyclohexylpiperazine derivatives, closely related to the core structure of the compound , sheds light on their binding activities and potential as ligands for sigma receptors. Berardi et al. (2004) synthesized and tested various cyclohexylpiperazine derivatives, revealing their high affinities for sigma-2 receptors, indicating potential applications in the design of receptor-specific drugs (Berardi et al., 2004).
Crystal Structure Analysis for Drug Design
The crystal structure analysis of related compounds offers insights into the molecular design of drugs. Özbey et al. (2001) reported on the crystal structure of a benzimidazole derivative, providing valuable information for understanding the molecular basis of drug interactions and design (Özbey et al., 2001).
Anticonvulsant Activity of Hybrid Compounds
Hybrid compounds combining different pharmacophoric elements show promising biological activities. Kamiński et al. (2015) synthesized a library of hybrid anticonvulsant agents, demonstrating broad spectra of activity in preclinical seizure models. This research underlines the potential of designing new drugs by combining structural features of known antiepileptic drugs (Kamiński et al., 2015).
Corrosion Inhibition for Industrial Applications
The chemical structure similar to the compound of interest has been studied for its application in corrosion inhibition, illustrating the compound's potential utility beyond biomedical applications. About et al. (2020) explored the effectiveness of 8-hydroxyquinoline analogs as corrosion inhibitors, providing a foundation for the development of new materials for protecting industrial metals from corrosion (About et al., 2020).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O2/c1-29-14-16-31(17-15-29)24(21-8-9-23-22(18-21)11-13-30(23)2)19-28-26(33)25(32)27-12-10-20-6-4-3-5-7-20/h6,8-9,18,24H,3-5,7,10-17,19H2,1-2H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXCJISGDKDICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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